molecular formula C10H19NO B1490773 [3-(Cyclopropylmethyl)-3-piperidinyl]methanol CAS No. 1424940-92-0

[3-(Cyclopropylmethyl)-3-piperidinyl]methanol

Cat. No. B1490773
M. Wt: 169.26 g/mol
InChI Key: OTTPIZQTOZWLTG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names it might have.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include looking at the reagents and conditions needed for the reactions, and the products that are formed.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with it. It would also include looking at how to handle and store the compound safely.


Future Directions

This would involve looking at potential future research directions. For example, if the compound is a drug, this could include looking at potential new therapeutic uses for it.


Please note that this is a general guide and the specific details would depend on the particular compound being analyzed. For a specific compound like “[3-(Cyclopropylmethyl)-3-piperidinyl]methanol”, you would need to consult the relevant scientific literature or databases. If this compound is novel or not well-studied, it may be necessary to conduct original research to obtain some of this information.


properties

IUPAC Name

[3-(cyclopropylmethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-10(6-9-2-3-9)4-1-5-11-7-10/h9,11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTPIZQTOZWLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CC2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Cyclopropylmethyl)-3-piperidinyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol
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[3-(Cyclopropylmethyl)-3-piperidinyl]methanol
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[3-(Cyclopropylmethyl)-3-piperidinyl]methanol
Reactant of Route 4
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol
Reactant of Route 5
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol
Reactant of Route 6
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol

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